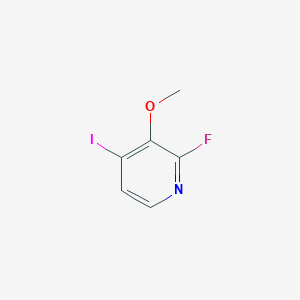
2-Fluoro-4-iodo-3-methoxypyridine
Overview
Description
“2-Fluoro-4-iodo-3-methoxypyridine” is a chemical compound with the molecular formula C6H5FINO . It has a molecular weight of 253.01 . This compound is typically stored at temperatures between 2-8°C . It is a solid at room temperature .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, has been a topic of interest in recent years . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H5FINO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3 .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 253.01 .
Scientific Research Applications
Chemical Synthesis and Functionalization
2-Fluoro-4-iodo-3-methoxypyridine is a versatile intermediate in organic synthesis. It is particularly valuable in the deprotometalation of substituted pyridines, where it can undergo regioselective functionalization. For example, methoxy- and fluoro-pyridines can be efficiently deprotometalated and then intercepted by iodine to introduce functional groups at specific positions on the pyridine ring. This process is influenced by the CH acidities of the substrates, providing a route to synthesize variously substituted pyridines (Hedidi et al., 2016).
Nucleoside Analogs and Antiproliferative Agents
This compound serves as a precursor in the synthesis of nucleoside analogs related to antiviral and anticancer agents. For instance, it has been used in the development of analogs related to 5-fluorocytosine, a drug used in chemotherapy and antifungal treatments. The chemical transformations involved include reductions, acetylations, and condensations with ribofuranosyl bromides to produce blocked nucleosides, which are then deprotected to yield the active compounds (Nesnow & Heidelberger, 1975). Similarly, the compound has been used to synthesize N-(methoxypyridyl) azoles, demonstrating low to moderate antiproliferative activity in melanoma cells, highlighting its potential in cancer research (Hedidi et al., 2016).
Fluorinated Heterocyclic Compounds
The synthesis of fluorinated heterocyclic compounds is another significant application. This compound can be transformed into various fluoropyridines through fluorodenitration reactions, a process that allows for the introduction of fluorine into pyridine rings under mild conditions. This method is particularly effective for 2- or 4-nitro-substituted pyridines and can also lead to hydroxy- and methoxypyridines, demonstrating the versatility of this compound in synthesizing fluorinated derivatives (Kuduk et al., 2005).
Safety and Hazards
Future Directions
Fluoropyridines, such as “2-Fluoro-4-iodo-3-methoxypyridine”, have potential applications in various biological fields . They are of special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks and the effective fluorinating reagents .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 2-fluoro-4-iodo-3-methoxypyridine belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring . This property could influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Result of Action
As a fluoropyridine, it may have unique physical, chemical, and biological properties that influence its effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity may be influenced by the presence of other substituents in the aromatic ring .
properties
IUPAC Name |
2-fluoro-4-iodo-3-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXNIUMDPHLSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylic acid](/img/structure/B3092307.png)












